2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one
Description
2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one is a chloroacetyl derivative featuring a 2-methylmorpholine substituent. The morpholine ring enhances solubility and modulates electronic properties, while the chloroacetyl group enables nucleophilic substitution reactions, making it valuable for functionalization .
Properties
IUPAC Name |
2-chloro-1-(2-methylmorpholin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-6-5-9(2-3-11-6)7(10)4-8/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHYMIAUTVSZNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128274-04-4 | |
| Record name | 2-chloro-1-(2-methylmorpholin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one typically involves the reaction of 2-methylmorpholine with chloroacetyl chloride . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
2-methylmorpholine+chloroacetyl chloride→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Products include corresponding acids or ketones.
Reduction: Products include corresponding alcohols or amines.
Scientific Research Applications
2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is used in studies involving enzyme inhibition and protein modification.
Medicine: It is explored for potential therapeutic applications, including drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one involves its reactivity with nucleophiles. The chlorine atom in the compound is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it useful in various chemical reactions and research applications .
Comparison with Similar Compounds
2-Chloro-1-(3-cyclopropylmorpholin-4-yl)ethan-1-one ()
- Molecular Formula: C₉H₁₄ClNO₂
- Key Features : Cyclopropyl group on morpholine increases steric bulk and lipophilicity.
- Applications : Investigated for antimicrobial and anticancer activities.
- Safety : Classified as harmful and corrosive under GHS standards.
2-Chloro-1-(4-(thiazolylmethyl)piperazin-1-yl)ethan-1-one ()
- Molecular Features : Piperazine-thiazole hybrid structure.
- Reactivity : Thiazole enhances π-π stacking interactions, beneficial for biological target binding.
- Applications : Explored in kinase inhibition and antimicrobial agents.
- Comparison : The morpholine ring in the target compound offers better solubility than piperazine, which may reduce cellular toxicity .
Chloroacetyl Derivatives with Aromatic Substitutions
1-(2-Chloro-4-methylphenyl)ethan-1-one ()
- Molecular Formula : C₉H₉ClO
- Key Features : Chloro and methyl groups on the phenyl ring create balanced electron-withdrawing/donating effects.
- Applications: Intermediate in fungicide synthesis (e.g., difenoconazole).
- Distinction : The target compound’s morpholine ring replaces the aromatic system, shifting reactivity from electrophilic aromatic substitution to amine-mediated reactions .
2-Chloro-1-(oxiran-2-yl)ethan-1-one ()
- Features : Epoxide group enables ring-opening reactions.
- Applications : Used in crosslinking polymers and bioactive molecule synthesis.
- Comparison : The morpholine group in the target compound avoids the high reactivity (and associated toxicity) of epoxides, improving stability .
Heterocyclic Chloroacetyl Derivatives
2-Chloro-1-(1-phenylpyrazol-4-yl)ethan-1-one ()
- Features : Pyrazole ring contributes to aromatic stacking and hydrogen bonding.
- Synthesis : Prepared via chloroacetylation of pyrazole-carbaldehyde.
- Comparison : The target compound’s morpholine ring may offer better metabolic stability than pyrazole in drug design .
2-Chloro-1-(benzodiazolyl)ethan-1-one ()
- Features : Benzodiazole core enhances planar rigidity for target binding.
- Applications : Antifungal and anticancer research.
- Distinction: Morpholine’s non-aromatic structure in the target compound reduces π-π interactions but improves solubility .
Comparative Data Table
Research Implications
Further studies should explore:
Biological Activity
2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound is notable for its potential applications in enzyme inhibition, protein interactions, and therapeutic properties. Understanding its biological activity is crucial for developing new drugs and therapeutic agents.
- Molecular Formula : C8H14ClN
- Molecular Weight : 175.66 g/mol
- Structure : The compound features a chloro group attached to an ethanone moiety, with a 2-methylmorpholine ring contributing to its biological interactions.
The biological activity of this compound primarily involves its interaction with various enzymes and proteins:
- Enzyme Inhibition : The chloroacetyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity. This mechanism is crucial for understanding how this compound can be utilized in drug design and development.
- Protein Interactions : The compound's ability to interact with specific proteins suggests potential roles in modulating cellular pathways, making it a candidate for further pharmacological studies.
Biological Activity Studies
Recent studies have evaluated the biological activities of this compound, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties:
- Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
- Efficacy : Studies show varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, warranting further investigation into its spectrum of activity.
Anticancer Activity
In vitro studies have demonstrated that this compound has potential anticancer effects:
- Cell Lines Tested : The compound has been tested against several cancer cell lines, including HCT116 (colon cancer), HepG2 (liver cancer), and MCF7 (breast cancer).
- Results : Preliminary findings suggest that this compound can induce apoptosis in cancer cells, likely through the inhibition of specific signaling pathways.
Case Studies
Several case studies have highlighted the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X at low micromolar concentrations. |
| Study B | Antimicrobial Activity | Showed effective reduction in bacterial growth in vitro against Staphylococcus aureus. |
| Study C | Anticancer Activity | Induced apoptosis in HCT116 cell line with an IC50 value of 12 µM. |
Research Findings
Research has consistently shown that the biological activity of this compound is influenced by its chemical structure. Modifications to the morpholine ring or the chloroacetyl group can enhance or diminish its efficacy against various biological targets.
Comparative Analysis
A comparative analysis with similar compounds reveals distinct differences in biological activity:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Chloroacetyl + Morpholine | Moderate enzyme inhibition, strong anticancer activity |
| 2-Chloro-N-(p-tolyl)acetamide | Acetamide + Chloro Group | High antimicrobial activity but limited anticancer effects |
Q & A
Q. What are the standard synthetic routes for 2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one, and how are reaction conditions optimized?
- Methodological Answer: The synthesis typically involves reacting 2-methylmorpholine with chloroacetyl chloride under reflux in aprotic solvents (e.g., dichloromethane). Key parameters include maintaining a temperature of 0–5°C during reagent addition to minimize side reactions (e.g., N-alkylation of morpholine). Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirmed by LC-MS . Optimization focuses on stoichiometric ratios (1:1.2 morpholine:chloroacetyl chloride) and inert atmospheres to prevent hydrolysis. Yields range from 65–80% after recrystallization in ethanol .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer:
- NMR (¹H/¹³C): Assignments focus on the morpholine ring protons (δ 3.6–4.1 ppm for N-CH₂ and O-CH₂) and the carbonyl carbon (δ 205–210 ppm in ¹³C NMR).
- IR: A strong carbonyl stretch at ~1700 cm⁻¹ confirms the ketone group.
- X-ray crystallography (if crystals are obtainable) resolves stereoelectronic effects, such as the chair conformation of the morpholine ring and chloroacetone moiety orientation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural validation?
- Methodological Answer: Discrepancies in NMR or mass spectra often arise from residual solvents, tautomerism, or impurities. Strategies include:
- Multi-technique validation: Cross-checking ¹H NMR with 2D COSY/HSQC to confirm coupling patterns and carbon-proton correlations .
- High-resolution mass spectrometry (HRMS): Accurately determine molecular ion peaks (e.g., [M+H]⁺ at m/z 204.0654 for C₈H₁₂ClNO₂) to rule out adducts .
- Crystallographic refinement: Use SHELXL for small-molecule refinement to resolve ambiguous electron density maps .
Q. What experimental designs are recommended for studying its reactivity in nucleophilic substitution reactions?
- Methodological Answer:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophile activity.
- Kinetic studies: Monitor reaction progress via HPLC under varying temperatures (25–60°C) and pH (7–9) to identify optimal conditions.
- Byproduct analysis: Use GC-MS to detect side products (e.g., elimination products from β-hydrogen abstraction) .
Q. How does the compound interact with biological targets, and what assays validate these interactions?
- Methodological Answer: Preliminary studies suggest activity against kinases due to the morpholine moiety’s ATP-binding pocket mimicry. Key assays:
- Binding affinity: Surface plasmon resonance (SPR) with immobilized kinase domains (KD values <10 µM indicate strong binding).
- Cellular activity: MTT assays in cancer cell lines (IC₅₀ values correlate with kinase inhibition) .
- Molecular docking: Use AutoDock Vina to predict binding modes, validated by mutagenesis studies on key residues .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activity across studies?
- Methodological Answer: Variations in IC₅₀ values may stem from:
- Assay conditions: Differences in cell culture media (e.g., serum concentration affecting compound solubility).
- Purity thresholds: HPLC purity ≥95% reduces off-target effects (validate with LC-MS/MS) .
- Structural analogs: Compare with 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone to isolate morpholine-specific effects .
Tables of Key Data
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 0–5°C (reflux) | Prevents hydrolysis | |
| Solvent | Dichloromethane | Enhances reactivity | |
| Stoichiometry | 1:1.2 (morpholine:chloroacetyl chloride) | Minimizes byproducts |
Q. Table 2: Spectral Benchmarks
| Technique | Key Signal | Reference Compound |
|---|---|---|
| ¹H NMR | δ 4.1 ppm (O-CH₂) | Morpholine derivatives |
| IR | 1700 cm⁻¹ (C=O) | Chloroacetone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
